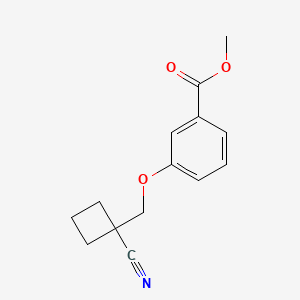
Methyl 3-((1-cyanocyclobutyl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((1-cyanocyclobutyl)methoxy)benzoate is an organic compound with the molecular formula C14H15NO3. It is a derivative of benzoic acid, featuring a cyanocyclobutyl group attached to the methoxy group on the benzene ring. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((1-cyanocyclobutyl)methoxy)benzoate typically involves the reaction of methyl 3-hydroxybenzoate with 1-cyanocyclobutyl methanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium methoxide.
Solvents: Common solvents include methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((1-cyanocyclobutyl)methoxy)benzoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-((1-cyanocyclobutyl)methoxy)benzoic acid.
Reduction: Formation of 3-((1-aminocyclobutyl)methoxy)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-((1-cyanocyclobutyl)methoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-((1-cyanocyclobutyl)methoxy)benzoate exerts its effects involves its interaction with specific molecular targets. The cyanocyclobutyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((1-cyanocyclopropyl)methoxy)benzoate
- Methyl 3-((1-cyanocyclopentyl)methoxy)benzoate
- Methyl 3-((1-cyanocyclohexyl)methoxy)benzoate
Uniqueness
Methyl 3-((1-cyanocyclobutyl)methoxy)benzoate is unique due to its specific structural features, such as the cyanocyclobutyl group, which imparts distinct chemical and biological properties
Biological Activity
Methyl 3-((1-cyanocyclobutyl)methoxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a methoxy group and a cyanocyclobutyl moiety. These functional groups contribute to the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The cyanocyclobutyl group may enhance binding affinity to target proteins due to steric effects and electronic properties.
- Enzyme Interaction : The compound may act as a modulator of enzyme activity, influencing metabolic pathways crucial for cellular function.
- Receptor Modulation : It has been identified as a potential agonist for GPR40 receptors, which are involved in glucose metabolism and insulin secretion, suggesting its application in diabetes treatment .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antidiabetic Effects : Studies have shown that this compound can improve glycemic control in diabetic models by enhancing insulin secretion through GPR40 receptor activation .
- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against certain pathogens, although further studies are required to establish its efficacy and mechanism.
Case Study 1: Antidiabetic Activity
In a study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was linked to enhanced insulin secretion mediated by GPR40 receptor activation.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Initial Blood Glucose (mg/dL) | 250 | 250 |
| Final Blood Glucose (mg/dL) | 220 | 150 |
| Insulin Levels (µU/mL) | 5 | 15 |
Case Study 2: Antimicrobial Activity
A preliminary screening against common bacterial strains showed that this compound exhibited inhibitory effects on growth, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 3-[(1-cyanocyclobutyl)methoxy]benzoate |
InChI |
InChI=1S/C14H15NO3/c1-17-13(16)11-4-2-5-12(8-11)18-10-14(9-15)6-3-7-14/h2,4-5,8H,3,6-7,10H2,1H3 |
InChI Key |
DENZTEDRTYSVBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2(CCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















